Deoxycholyltyrosine

Übersicht

Beschreibung

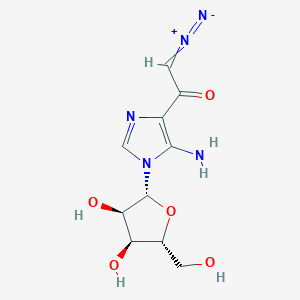

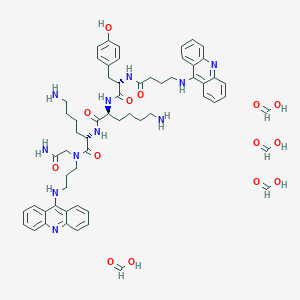

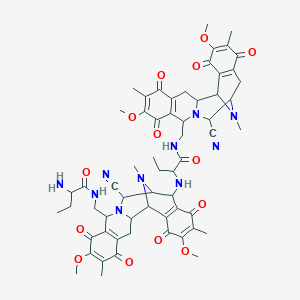

Deoxycholyltyrosine belongs to a class of molecules known as bile acid-amino acid conjugates . These are bile acid conjugates that consist of a primary bile acid such as cholic acid, doxycholic acid, and chenodeoxycholic acid, conjugated to an amino acid .

Synthesis Analysis

Deoxycholyltyrosine appears to act as an agonist for the farnesoid X receptor (FXR) and it can also lead to reduced expression of bile acid synthesis genes . It currently appears that microbially conjugated bile acids (MCBAs) or amino acid-bile acid conjugates are only conjugated to cholic acid, deoxycholic acid, and others .Molecular Structure Analysis

Deoxycholyltyrosine belongs to a class of molecules known as bile acid-amino acid conjugates . These are bile acid conjugates that consist of a primary bile acid such as cholic acid, doxycholic acid, and chenodeoxycholic acid, conjugated to an amino acid .Wissenschaftliche Forschungsanwendungen

Metabolic Changes in Depressed Behavior in Rats : A study by Caldecott-Hazard, Mazziotta, and Phelps (1988) used 14C-2-Deoxyglucose to investigate changes in cerebral metabolism in rat models of depressed behavior. This research found elevated glucose metabolism rates in certain brain regions correlated with depressed exploratory behavior, highlighting the utility of deoxycholic acid derivatives in neurological research (Caldecott‐Hazard, Mazziotta, & Phelps, 1988).

Critical Micellar Concentration of Bile Salts : Mills, Martin, and Elias (1986) explored the impact of tyrosine conjugation on the critical micellar concentration (CMC) of bile salts, including deoxycholyltyrosine. They found that tyrosine conjugation significantly reduces the CMC of these bile salts, suggesting potential applications in biochemistry and pharmacology (Mills, Martin, & Elias, 1986).

Insulin-Deoxycholic Acid Conjugates : Lee et al. (2005) synthesized insulin analogues by attaching deoxycholic acid derivatives to recombinant human insulin. These conjugates showed enhanced lipophilicity and sustained biological activity, indicating potential in developing orally active insulin formulations (Lee et al., 2005).

Anti-HIV-1 Virucidal Activity : Al-Jabri et al. (2000) evaluated the virucidal activity of tyrosine-conjugated bile salt derivatives against HIV-1. Deoxycholyltyrosine exhibited significant anti-HIV-1 potency, suggesting a potential role in antiviral therapy (Al-Jabri et al., 2000).

Submental Fat Reduction with Injectable Deoxycholic Acid : A study by Jones et al. (2016) reported the efficacy of ATX-101, an injectable form of deoxycholic acid, for reducing submental fat. This Phase 3 trial demonstrated significant fat reduction and patient satisfaction, indicating cosmetic applications (Jones et al., 2016).

Bile Acids in Assessing Sewage Discharges : Elhmmali, Roberts, and Evershed (2000) used bile acids, including deoxycholic acid, to assess fecal matter inputs in aquatic environments. This study highlights the environmental applications of bile acid analysis (Elhmmali, Roberts, & Evershed, 2000).

Mitochondrial ROS Activation by Bile Acids : Fang et al. (2004) discovered that deoxycholic acid in hepatocytes causes ROS generation and activates various cellular signaling pathways. This research provides insights into cellular responses to bile acids (Fang et al., 2004).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(2S)-2-[[(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H49NO6/c1-19(4-13-30(38)34-28(31(39)40)16-20-5-8-22(35)9-6-20)25-11-12-26-24-10-7-21-17-23(36)14-15-32(21,2)27(24)18-29(37)33(25,26)3/h5-6,8-9,19,21,23-29,35-37H,4,7,10-18H2,1-3H3,(H,34,38)(H,39,40)/t19-,21-,23-,24?,25-,26?,27?,28+,29+,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABZNAJLBCRTJM-LGNREMODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)C2CCC3C2(C(CC4C3CCC5C4(CCC(C5)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)[C@H]2CCC3[C@@]2([C@H](CC4C3CC[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H49NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908456 | |

| Record name | N-(3,12,24-Trihydroxycholan-24-ylidene)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deoxycholyltyrosine | |

CAS RN |

103528-66-1 | |

| Record name | Deoxycholyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103528661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,12,24-Trihydroxycholan-24-ylidene)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B216739.png)

![[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B216748.png)

![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B216755.png)